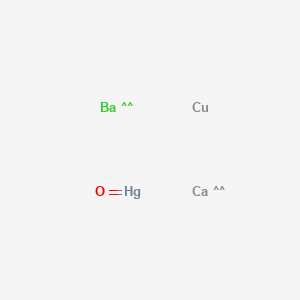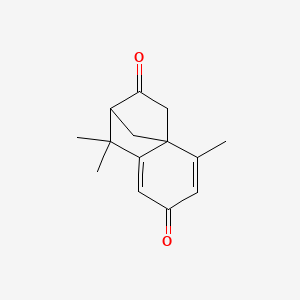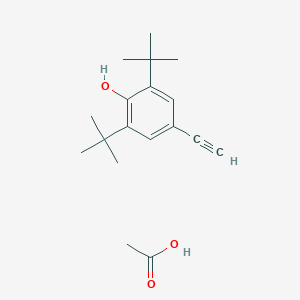
Acetic acid;2,6-ditert-butyl-4-ethynylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,6-ditert-butyl-4-ethynylphenol is a chemical compound that combines the properties of acetic acid and a substituted phenol This compound is known for its unique structural features, which include two tert-butyl groups and an ethynyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-ditert-butyl-4-ethynylphenol typically involves the following steps:
Formation of 2,6-ditert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 2,6-ditert-butylphenol is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves the acetylation of the ethynyl-substituted phenol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The tert-butyl groups can be substituted under specific conditions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,6-ditert-butyl-4-ethynylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism of action of acetic acid;2,6-ditert-butyl-4-ethynylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the ethynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Ditert-butylphenol: Lacks the ethynyl and acetyl groups, making it less reactive in certain chemical reactions.
4-Ethynylphenol: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
Acetic acid: A simple carboxylic acid without the phenolic structure, leading to different chemical behavior.
Uniqueness
Acetic acid;2,6-ditert-butyl-4-ethynylphenol is unique due to the combination of its structural elements, which confer distinct reactivity and potential applications. The presence of both tert-butyl and ethynyl groups on the phenol ring enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
126739-17-1 |
|---|---|
Molekularformel |
C18H26O3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
acetic acid;2,6-ditert-butyl-4-ethynylphenol |
InChI |
InChI=1S/C16H22O.C2H4O2/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7;1-2(3)4/h1,9-10,17H,2-7H3;1H3,(H,3,4) |
InChI-Schlüssel |
TWZLGMBZZRFSAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)
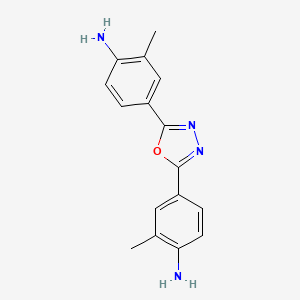

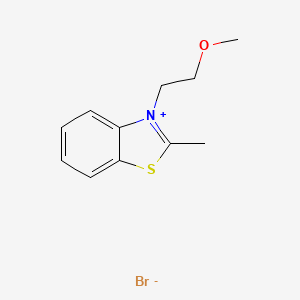
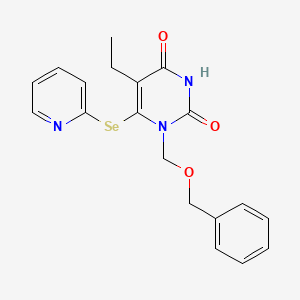



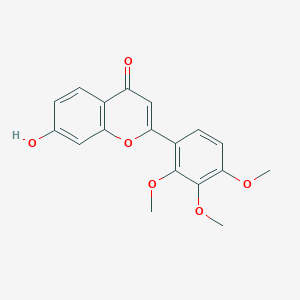

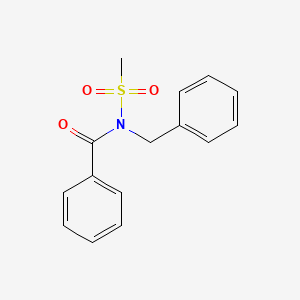
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
